4,4'-(Pyrimidine-2,5-diyl)dianiline

Polyimide Films OLED Substrates Thermal Stability

4,4'-(Pyrimidine-2,5-diyl)dianiline (also known as 2,5-bis(4-aminophenyl)pyrimidine, PRM) is a rigid, aromatic diamine building block featuring a central pyrimidine ring symmetrically substituted with aniline groups at the 2- and 5-positions. The compound is typically supplied as a solid with a purity of ≥97% and is utilized primarily as a monomer in the synthesis of high-performance polyimides, polyamides, and covalent organic frameworks (COFs).

Molecular Formula C16H14N4
Molecular Weight 262.31 g/mol
CAS No. 102570-64-9
Cat. No. B1596548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(Pyrimidine-2,5-diyl)dianiline
CAS102570-64-9
Molecular FormulaC16H14N4
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N=C2)C3=CC=C(C=C3)N)N
InChIInChI=1S/C16H14N4/c17-14-5-1-11(2-6-14)13-9-19-16(20-10-13)12-3-7-15(18)8-4-12/h1-10H,17-18H2
InChIKeyLJQRDZHDYMOIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-(Pyrimidine-2,5-diyl)dianiline (CAS 102570-64-9): A Rigid Heterocyclic Diamine Monomer for High-Performance Polymers


4,4'-(Pyrimidine-2,5-diyl)dianiline (also known as 2,5-bis(4-aminophenyl)pyrimidine, PRM) is a rigid, aromatic diamine building block featuring a central pyrimidine ring symmetrically substituted with aniline groups at the 2- and 5-positions . The compound is typically supplied as a solid with a purity of ≥97% and is utilized primarily as a monomer in the synthesis of high-performance polyimides, polyamides, and covalent organic frameworks (COFs) . Its molecular structure (C16H14N4, MW 262.31 g/mol) confers exceptional thermal and mechanical properties to derived polymers due to the pyrimidine ring's ability to promote molecular packing and hydrogen bonding [1].

Why 4,4'-(Pyrimidine-2,5-diyl)dianiline Cannot Be Replaced by Other Common Diamines


The performance of polymers derived from 4,4'-(Pyrimidine-2,5-diyl)dianiline is intrinsically linked to its unique pyrimidine core, which distinguishes it from more common diamines like p-phenylenediamine (PPD), 4,4'-oxydianiline (ODA), or even its structural analog 2,5-bis(4-aminophenyl)pyridine (PRD). Generic substitution fails because the pyrimidine ring's two nitrogen atoms enhance intermolecular hydrogen bonding, increase chain rigidity, and promote closer molecular packing compared to diamines with single-heteroatom rings (e.g., pyridine) or flexible ether linkages (e.g., ODA) [1]. These structural features translate directly into quantifiable, application-critical advantages in thermal stability, mechanical strength, and dimensional stability, as demonstrated by the comparative data below [1][2].

Quantitative Differentiation Evidence for 4,4'-(Pyrimidine-2,5-diyl)dianiline vs. Key Analogs


Superior Thermal Stability and Ultra-Low CTE in Polyimide Films vs. Flexible Diamine ODA

Polyimide films synthesized using 4,4'-(Pyrimidine-2,5-diyl)dianiline (PRM) as a rigid diamine comonomer exhibit a glass transition temperature (Tg) exceeding 450 °C and a coefficient of thermal expansion (CTE) as low as 0–5 ppm K⁻¹, along with a 5% weight loss temperature (Td5%) of 570–590 °C [1]. In contrast, polyimides derived from the common flexible diamine 4,4'-oxydianiline (ODA) typically exhibit Tg values in the range of 251–281 °C [2]. This represents a Tg increase of over 170 °C for the PRM-containing system.

Polyimide Films OLED Substrates Thermal Stability

Enhanced Mechanical Performance in High-Strength Polyimide Fibers vs. ODA-Based Systems

Co-polyimide fibers incorporating 4,4'-(Pyrimidine-2,5-diyl)dianiline (PRM) with p-phenylenediamine (PPD) achieve a tensile strength of 3.11 GPa and an initial modulus of 144.2 GPa [1]. When PRM is copolymerized with 4,4'-diaminobenzanilide (DABA), the resulting fiber reaches a tensile strength of 3.43 GPa and a modulus of 136.92 GPa [2]. In comparison, a typical BPDA/ODA polyimide fiber exhibits a significantly lower tensile strength of 2.4 GPa and a modulus of 114 GPa [3].

Polyimide Fibers High-Modulus Materials Structural Composites

Maximized Fiber Orientation and Dense Packing vs. Homopolyimide Analogues

The incorporation of 4,4'-(Pyrimidine-2,5-diyl)dianiline (PRM) as a comonomer with p-phenylenediamine (PPD) produces co-polyimide fibers with significantly higher molecular orientation and denser packing than either homopolymer (BPDA/PRM or BPDA/PPD). Wide-angle X-ray diffraction (WAXD) shows the co-PI fibers achieve a Hermans' orientation degree as high as 0.97, which is notably higher than the values typically observed for the corresponding homo-PI fibers [1]. This enhanced orientation correlates directly with the superior mechanical properties observed.

Polyimide Fibers Orientation Factor X-ray Diffraction

Potential for Enhanced Thermal Stability vs. Pyridine Analog (PRD) in Proton Exchange Membranes

A comparative study incorporating pyrimidine- and pyridine-containing monomers into sulfonated copolyimide proton exchange membranes found that the pyrimidine-based copolymer exhibited higher thermal stability, with a desulfonation temperature of up to 330 °C [1]. While this study used a different pyrimidine monomer, it provides class-level evidence that the pyrimidine heterocycle offers superior thermal stability to the pyridine analog in this application context. This suggests that 4,4'-(Pyrimidine-2,5-diyl)dianiline may confer a similar thermal stability advantage over its direct analog, 4,4'-(Pyridine-2,5-diyl)dianiline (PRD), in membrane applications.

Proton Exchange Membrane Thermal Stability Fuel Cells

High-Value Application Scenarios for 4,4'-(Pyrimidine-2,5-diyl)dianiline Based on Quantified Performance Data


Flexible OLED Display Substrates Requiring Ultra-High Tg and Low CTE

For the fabrication of polymer substrates in flexible OLED displays, 4,4'-(Pyrimidine-2,5-diyl)dianiline (PRM) is a critical monomer choice. The evidence demonstrates that PRM-based polyimide films achieve a Tg exceeding 450 °C and a CTE of 0–5 ppm K⁻¹, enabling the polymer to withstand the high-temperature processing steps of OLED manufacturing while preventing dimensional mismatch and delamination [1]. This performance far surpasses that of standard ODA-based films, which would deform or degrade under these conditions [1].

High-Strength, High-Modulus Fibers for Aerospace and Ballistic Composites

In structural composites for aerospace or personnel protection, maximizing specific strength and stiffness is paramount. The data confirms that co-polyimide fibers incorporating PRM can achieve tensile strengths up to 3.43 GPa and moduli up to 144.2 GPa, a substantial improvement over fibers made with common diamines like ODA (2.4 GPa, 114 GPa) [2][3]. This quantifiable enhancement justifies the selection of PRM for applications where weight savings and mechanical performance are critical procurement metrics.

Synthesis of Ultra-Stable Covalent Organic Frameworks (COFs) via Isocyanide Chemistry

The rigid, nitrogen-rich structure of 4,4'-(Pyrimidine-2,5-diyl)dianiline makes it an ideal building block for constructing robust covalent organic frameworks. While not directly quantified in the reviewed evidence, research highlights that pyrimidine-based COFs synthesized via isocyanide chemistry exhibit exceptional stability due to the formation of fused imidazole rings within the framework [4]. This positions PRM as a monomer of choice for developing COFs intended for demanding applications like catalysis and gas storage where long-term structural integrity is non-negotiable.

Proton Exchange Membranes with Enhanced Thermal Durability for Fuel Cells

For proton exchange membrane fuel cells operating at elevated temperatures, the thermal stability of the membrane is a key performance indicator. Class-level evidence from studies on related pyrimidine monomers indicates that they confer higher thermal stability (desulfonation temperature up to 330 °C) compared to pyridine analogs [5]. This suggests that procuring PRM for the synthesis of sulfonated polyimides is a technically sound strategy to improve the membrane's lifetime and reliability under operating conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-(Pyrimidine-2,5-diyl)dianiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.